3-[(E)-but-1-enyl]-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-but-1-enyl]-5-methylpyridine: is an organic compound with the molecular formula C10H13N . It is a derivative of pyridine, specifically a substituted picoline, where the methyl group is replaced by a butenyl group at the 5-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Acrolein and Ammonia: One common method involves the reaction of acrolein with ammonia in the presence of a catalyst.
From Acrolein, Propionaldehyde, and Ammonia: Another method involves the reaction of acrolein, propionaldehyde, and ammonia.
Industrial Production Methods:
Gas Phase Synthesis: Industrially, 3-[(E)-but-1-enyl]-5-methylpyridine can be synthesized in the gas phase over a solid acid catalyst such as silica-alumina or ZSM-5 zeolite.
Dehydrogenation of 3-Methylpiperidine: Another industrial method involves the dehydrogenation of 3-methylpiperidine, which is derived from the hydrogenation of 2-methylglutaronitrile.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-[(E)-but-1-enyl]-5-methylpyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Electrophiles such as halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidized Derivatives: Products include various carboxylic acids and aldehydes.
Reduced Derivatives: Products include more saturated hydrocarbons.
Substituted Derivatives: Products include halogenated and nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 3-[(E)-but-1-enyl]-5-methylpyridine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of substituted pyridines in biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Methylpyridine (3-Picoline): A similar compound where the butenyl group is replaced by a methyl group.
4-Methylpyridine (4-Picoline): Another positional isomer with a methyl group at the 4-position. 3
Eigenschaften
CAS-Nummer |
103029-21-6 |
---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.221 |
IUPAC-Name |
3-[(E)-but-1-enyl]-5-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-4-5-10-6-9(2)7-11-8-10/h4-8H,3H2,1-2H3/b5-4+ |
InChI-Schlüssel |
XQJYAGYIJWEZLV-SNAWJCMRSA-N |
SMILES |
CCC=CC1=CC(=CN=C1)C |
Synonyme |
3-Picoline,5-(1-butenyl)-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.